4-(3,4-dimethoxyphenyl)but-3-yn-1-ol
Overview
Description
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol is an organic compound characterized by the presence of a butynol group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 4-(3,4-Dimethoxyphenyl)-3-butyn-1-one
Reduction: 4-(3,4-Dimethoxyphenyl)-3-butene-1-ol
Substitution: 4-(3,4-Dimethoxyphenyl)-3-butyn-1-chloride
Scientific Research Applications
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylpropionic acid
Uniqueness
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol is unique due to the presence of both a dimethoxyphenyl ring and a butynol group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to similar compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C12H14O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9,13H,4,8H2,1-2H3 |
InChI Key |
BTSAKSUXEFQZCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CCCO)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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